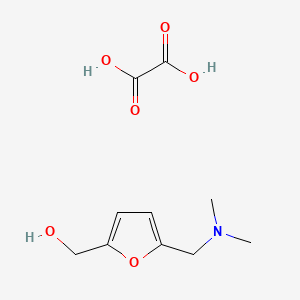
2',3'-Didehydro-2',3'-dideoxy-2'-fluoro-5-fluorocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine is a synthetic nucleoside analog with significant antiviral properties. This compound has been studied for its potential use in treating viral infections, particularly those caused by human immunodeficiency virus (HIV) and hepatitis B virus (HBV) . The unique structure of this compound, which includes both a fluorine atom and a double bond in the sugar moiety, contributes to its potent antiviral activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine typically involves multiple steps, starting from readily available nucleoside precursorsThe reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its antiviral activity.
Reduction: Reduction reactions can be used to remove the double bond, converting the compound into a different nucleoside analog.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce a saturated nucleoside analog .
Aplicaciones Científicas De Investigación
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on nucleoside analogs.
Biology: Researchers use this compound to investigate the mechanisms of viral replication and the development of antiviral resistance.
Medicine: It has been evaluated for its potential use in antiviral therapies, particularly for HIV and HBV infections
Industry: The compound is used in the development of new antiviral drugs and as a reference standard in pharmaceutical research
Mecanismo De Acción
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine involves its incorporation into viral DNA during replication. The presence of the fluorine atoms and the double bond in the sugar moiety disrupts the normal base-pairing and elongation processes, leading to premature termination of viral DNA synthesis. This effectively inhibits viral replication and reduces the viral load in infected cells .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxy-2’,3’-didehydro-5-fluorocytidine: This compound lacks the additional fluorine atom at the 2’ position but shares similar antiviral properties.
2’,3’-Dideoxy-2’,3’-didehydro-3’-fluoronucleosides: These compounds have a fluorine atom at the 3’ position and exhibit potent antiviral activity.
2’,3’-Dideoxy-2’,3’-didehydro-5-fluorouridine: This compound is a uridine analog with similar structural modifications.
Uniqueness
The uniqueness of 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine lies in its dual fluorine substitution and the presence of a double bond in the sugar moiety. These structural features enhance its stability and antiviral activity compared to other nucleoside analogs .
Propiedades
Número CAS |
405238-92-8 |
|---|---|
Fórmula molecular |
C9H9F2N3O3 |
Peso molecular |
245.18 g/mol |
Nombre IUPAC |
4-amino-5-fluoro-1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H9F2N3O3/c10-5-1-4(3-15)17-8(5)14-2-6(11)7(12)13-9(14)16/h1-2,4,8,15H,3H2,(H2,12,13,16)/t4-,8+/m0/s1 |
Clave InChI |
RMFWGZMHCNHZMG-RNHFCUEFSA-N |
SMILES isomérico |
C1=C([C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F)F |
SMILES canónico |
C1=C(C(OC1CO)N2C=C(C(=NC2=O)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
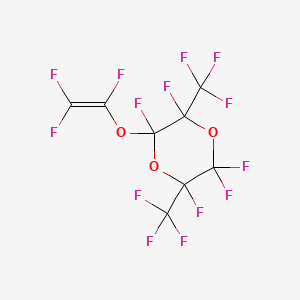
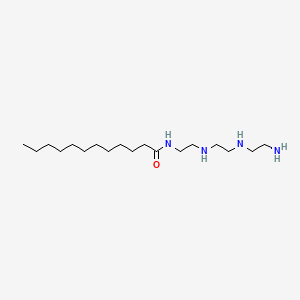
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)
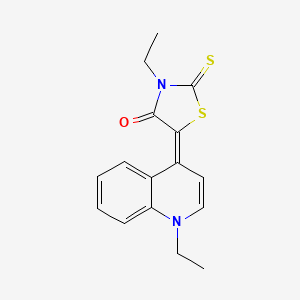
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
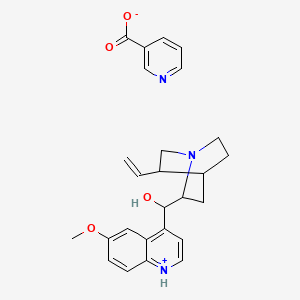
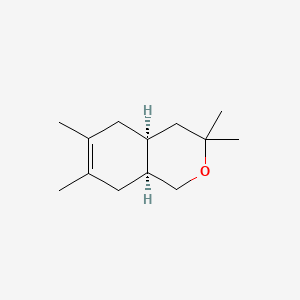

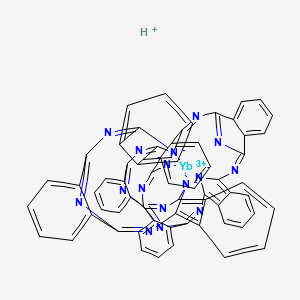
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
